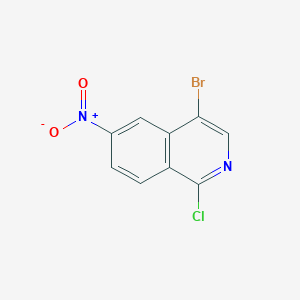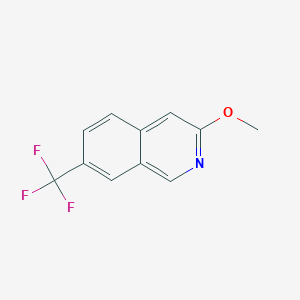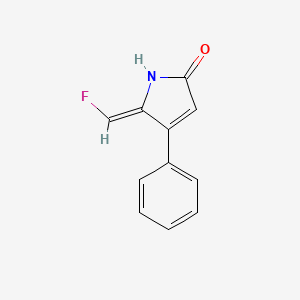
rac 7,14-Dihydroxy Efavirenz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 7,14-Dihydroxy Efavirenz: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. This compound is characterized by the presence of two hydroxyl groups at the 7th and 14th positions of the Efavirenz molecule. The addition of these hydroxyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 7,14-Dihydroxy Efavirenz typically involves the hydroxylation of Efavirenz. This can be achieved through various chemical reactions, including catalytic oxidation and enzymatic hydroxylation. The reaction conditions often require specific catalysts, such as cytochrome P450 enzymes, and controlled environments to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: rac 7,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can potentially remove the hydroxyl groups, reverting the compound to its parent form or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially reverting to Efavirenz.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac 7,14-Dihydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz metabolism and degradation products.
Biology: Investigated for its potential effects on biological systems, particularly in the context of HIV treatment and resistance mechanisms.
Medicine: Explored for its pharmacological properties and potential therapeutic applications beyond HIV treatment, such as in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of rac 7,14-Dihydroxy Efavirenz involves its interaction with the HIV reverse transcriptase enzyme, similar to Efavirenz. The hydroxyl groups may enhance its binding affinity or alter its metabolic stability, potentially leading to improved efficacy or reduced side effects. Additionally, it may interact with other molecular targets, such as cytochrome P450 enzymes, influencing cholesterol metabolism and other biochemical pathways .
Comparación Con Compuestos Similares
Efavirenz: The parent compound, widely used in HIV treatment.
7,8-Dihydroxy Efavirenz: Another hydroxylated derivative with different hydroxylation positions.
8,14-Dihydroxy Efavirenz: A similar compound with hydroxyl groups at the 8th and 14th positions.
Uniqueness: rac 7,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which can influence its pharmacological and biochemical properties differently from other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .
Propiedades
Número CAS |
1702668-54-9 |
|---|---|
Fórmula molecular |
C₁₄H₉ClF₃NO₄ |
Peso molecular |
347.67 |
Sinónimos |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)




